Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS: 1638767-47-1) is a brominated pyrrolopyrimidine derivative featuring a methyl ester at position 4 and a bromine atom at position 3. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and anticancer agents. Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive bromine substituent, while the ester group allows further functionalization via hydrolysis or amidation .
Properties
IUPAC Name |
methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGQYLHNPGFXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CNC2=NC=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156737 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-47-1 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401156737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the bromination of pyrrolo[2,3-D]pyrimidine derivatives followed by esterification. One common method involves the reaction of 5-bromo-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an aminopyrrolo[2,3-D]pyrimidine derivative .
Scientific Research Applications
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in cancer and other diseases.
Chemical Biology: It serves as a probe to study biological processes and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), a protein kinase involved in cell growth and survival pathways . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural analogues, focusing on substituent positions, molecular properties, and applications:
Biological Activity
Methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Formula : CHBrNO
- CAS Number : 1638767-47-1
- Molecular Weight : 256.06 g/mol
This compound primarily targets CDK2 , a crucial regulator in the cell cycle. The compound inhibits CDK2 activity by binding to its ATP-binding site, preventing ATP from accessing the site and thus halting kinase activity. This inhibition leads to cell cycle arrest, particularly at the G1 phase, and can induce apoptosis in rapidly dividing cells such as cancer cells .
Cellular Effects
The compound has demonstrated significant effects on various cancer cell lines. For instance:
- Cell Proliferation Inhibition : It has been shown to inhibit cell growth in MV4-11 cells with an IC value of approximately 7.8 nM .
- Cell Cycle Arrest : Flow cytometry assays revealed that treatment with this compound results in the arrest of MV4-11 cells at the G0/G1 phase and induces apoptosis .
Case Studies and Experimental Data
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Inhibition of Cell Growth : A study evaluating a series of pyrrolo[2,3-D]pyrimidine derivatives found that this compound exhibited potent inhibition of specific enzymes involved in cancer progression, including PAK4 and CDK2 .
Compound Target Enzyme IC (nM) 5n PAK4 2.7 5o PAK4 20.2 This compound CDK2 7.8 - Apoptosis Induction : Another study indicated that treatment with this compound led to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 in HepG2 cells, suggesting its potential for therapeutic applications in cancer treatment .
- Cell Cycle Analysis : In laboratory settings, compounds similar to methyl 5-bromo-7H-pyrrolo[2,3-D]pyrimidine have been shown to significantly alter cell cycle dynamics. For example, treated cell populations increased in the G0/G1 phase while decreasing in the S and G2/M phases compared to untreated controls .
Pharmacokinetics and Stability
The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its biological effects effectively. However, its stability under laboratory conditions can vary; prolonged exposure may lead to degradation of its active form.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:
- Step 1 : Bromination at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid over-halogenation.
- Step 2 : Esterification at the 4-position via nucleophilic substitution, often employing methyl iodide (MeI) in the presence of a base (e.g., Cs₂CO₃) in polar aprotic solvents like NMP (N-methylpyrrolidone).
- Critical Conditions : Temperature control during bromination (<25°C) and stoichiometric excess of MeI (1.1–1.5 eq.) for esterification are crucial. Yields up to 81% have been reported under optimized protocols .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to verify substitution patterns (e.g., bromine’s deshielding effect at C5 and the methyl ester at C4).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with ppm-level accuracy (e.g., [M+H]+ calculated vs. observed).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly when substituents occupy sterically similar positions.
- HPLC-PDA : Assesses purity (>95% threshold for research-grade material). These methods are routinely applied in studies of analogous compounds .
Q. How does the bromine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 5-bromo group is a prime site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Its reactivity is enhanced by the electron-withdrawing pyrimidine ring, enabling Pd-catalyzed reactions at mild temperatures (60–80°C). Researchers should use Pd(PPh₃)₄ or XPhos precatalysts with aryl/heteroaryl boronic acids. Steric hindrance at C5 is minimal, allowing diverse functionalization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction Path Screening : ICReDD’s approach combines quantum chemistry with machine learning to identify optimal conditions (e.g., solvent polarity, catalyst loading) .
- Substituent Effects : Computational modeling of electron density maps helps rationalize bromine’s directing effects in electrophilic substitutions. Tools like Gaussian or ORCA are recommended .
Q. What strategies resolve contradictions in reported yields for similar pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Efficiency : Pd-based catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) vary in turnover numbers.
- Purification Methods : Column chromatography vs. recrystallization impacts recovery rates.
- Side Reactions : Competing pathways (e.g., dehalogenation) can be minimized by inert atmospheres. Systematic DOE (Design of Experiments) is advised to isolate critical variables .
Q. How does this compound serve as a precursor in kinase inhibitor development?
- Methodological Answer : The compound’s scaffold is a core structure for ATP-competitive kinase inhibitors. Key steps include:
- Functionalization : Adding aryl/alkyl groups at C5 via cross-coupling to enhance target binding.
- SAR Studies : Modifying the ester group (C4) to carboxamides improves solubility and bioavailability.
- Biological Assays : IC₅₀ values against kinases (e.g., EGFR, VEGFR2) are measured using fluorescence polarization. Reported derivatives show nanomolar potency .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?
- Methodological Answer : Scale-up issues include:
- Exothermic Reactions : Bromination requires precise temperature control to avoid decomposition.
- Catalyst Cost : Transition-metal catalysts (Pd, Cu) necessitate recycling strategies.
- Byproduct Formation : Use of scavengers (e.g., polymer-supported thiourea) minimizes impurities. Process analytical technology (PAT) ensures real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
